molecular formula C11H13FO B7942660 3'-Fluoro-5'-methylbutyrophenone

3'-Fluoro-5'-methylbutyrophenone

Cat. No.: B7942660
M. Wt: 180.22 g/mol
InChI Key: HCIJEIPFYNTEIE-UHFFFAOYSA-N
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Description

3'-Fluoro-5'-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain terminating in a ketone group) substituted with a fluorine atom at the 3' position and a methyl group at the 5' position on the phenyl ring. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group contributes to steric effects and modulates electronic properties. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine, such as increased resistance to oxidative degradation and improved bioavailability .

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIJEIPFYNTEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Fluoro-5'-methylbutyrophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a ketone derivative characterized by the presence of a fluorine atom at the 3' position and a methylbutyl group at the 5' position of the phenyl ring. Its molecular formula is C12H13FC_{12}H_{13}F with a molecular weight of approximately 194.24 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinity : The carbonyl group in the ketone structure can form hydrogen bonds with amino acids in proteins, influencing their conformation and function.
  • Electrophilic Properties : The presence of the fluorine atom may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites in biological molecules.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of compounds in drug development. Various assays have been employed to assess the cytotoxic effects of this compound on mammalian cell lines.

Table 1: Cytotoxicity Assays Overview

Assay TypeDescriptionAdvantagesLimitations
MTT AssayMeasures cell viability based on metabolic activitySimple, widely usedMay be interfered by compounds
LDH Release AssayEvaluates membrane integrity through lactate dehydrogenase releaseSensitive to cytotoxic effectsRequires specific equipment
Colony Formation AssayAssesses clonogenic potential in soft agarReflects long-term survivalTime-consuming

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types .
  • Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary screening indicated that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Comparison with Similar Compounds

The structural and functional attributes of 3'-Fluoro-5'-methylbutyrophenone can be contextualized by comparing it to related fluorinated aromatic ketones. Below is a detailed analysis:

Structural Variations and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
This compound -F (3'), -CH₃ (5') C₁₁H₁₁FO 178.21* Data pending (predicted higher lipophilicity vs. non-fluorinated analogs)
3-Bromo-3'-fluoro-5'-methylbenzophenone -Br (3), -F (3'), -CH₃ (5') C₁₄H₁₀BrFO 293.13 Melting point: Not reported; higher MW due to Br
3'-Fluoro-5'-(trifluoromethoxy)acetophenone -F (3'), -OCF₃ (5') C₉H₆F₄O₂ 222.14 Boiling point: ~185°C (predicted); Density: 1.341 g/cm³
3’-Fluoro-5’-(trifluoromethyl)propiophenone -F (3’), -CF₃ (5’) C₁₀H₈F₄O 236.17 Data pending; CF₃ increases electronegativity
3'-Fluoro-5'-(pentafluorothio)acetophenone -F (3’), -SCF₅ (5’) C₈H₆F₆OS 264.19 Higher molecular weight due to SCF₅ group

Key Observations :

  • Halogen Effects: Bromine in 3-Bromo-3'-fluoro-5'-methylbenzophenone increases molecular weight and polarizability compared to methyl or trifluoromethoxy groups.
  • Lipophilicity : Fluorine and trifluoromethyl groups improve lipid solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

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